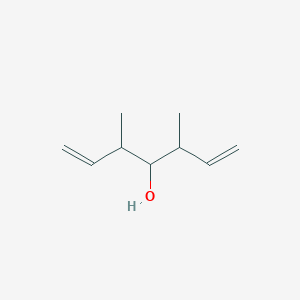
3,5-Dimethyl-1,6-heptadien-4-ol
Descripción general
Descripción
3,5-Dimethyl-1,6-heptadien-4-ol is an organic compound with the molecular formula C9H16O It is a monohydric alcohol characterized by the presence of two methyl groups and a heptadienyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1,6-heptadien-4-ol can be achieved through several methods. One common approach involves the reaction of isobutyraldehyde with allyl alcohol in the presence of p-toluenesulfonic acid as a catalyst. The reaction mixture is heated and then distilled to obtain the desired product . Another method involves the use of vinyl bromide and magnesium turnings in tetrahydrofuran, followed by the addition of 2,2-dimethyl-4-pentenal .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous distillation and purification steps to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethyl-1,6-heptadien-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated alcohols.
Substitution: Halogenation reactions can be performed using halogens like bromine or chlorine under controlled conditions to introduce halogen atoms into the molecule.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, saturated alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1,6-heptadien-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-1,6-heptadien-4-ol involves its interaction with specific molecular targets and pathways. The compound can undergo protonation and deprotonation reactions, influencing its reactivity and interactions with other molecules . These interactions can lead to the formation of various products, depending on the reaction conditions and the presence of other reagents.
Comparación Con Compuestos Similares
- 1,6-Heptadien-4-ol
- 2,6-Dimethyl-1,6-heptadien-4-ol
- 3,3,6-Trimethylhepta-1,5-dien-4-ol
Comparison: Compared to these similar compounds, 3,5-Dimethyl-1,6-heptadien-4-ol is unique due to the specific positioning of its methyl groups and the heptadienyl chain. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
3,5-dimethylhepta-1,6-dien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-5-7(3)9(10)8(4)6-2/h5-10H,1-2H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGWLNMCSACDHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C(C(C)C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336906 | |
| Record name | 3,5-Dimethyl-1,6-heptadien-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19549-66-7 | |
| Record name | 3,5-Dimethyl-1,6-heptadien-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


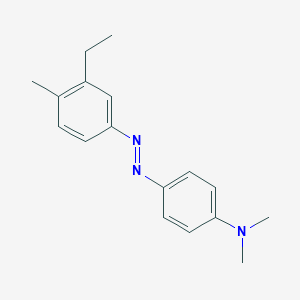

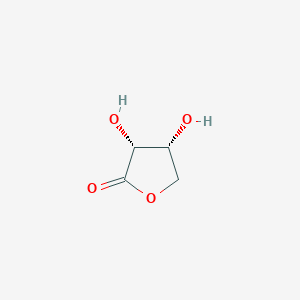
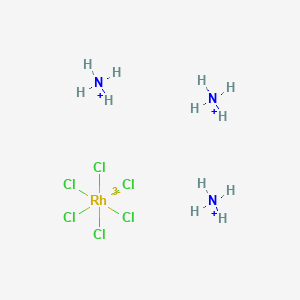
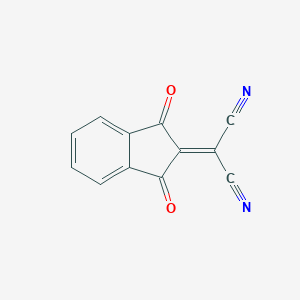
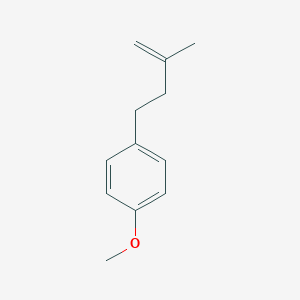
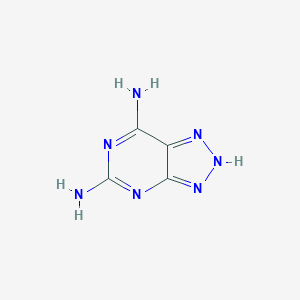


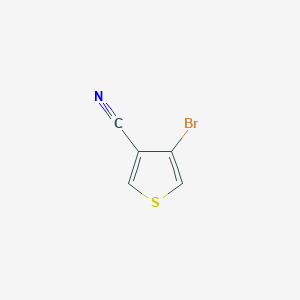
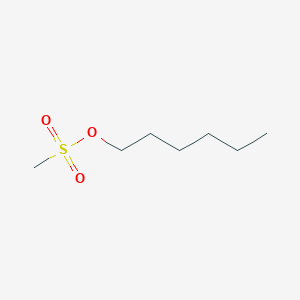
![2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-](/img/structure/B97559.png)
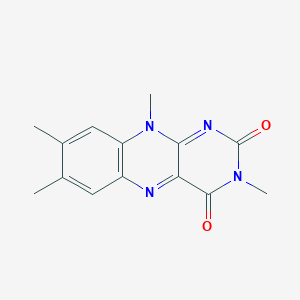
![7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B97562.png)
